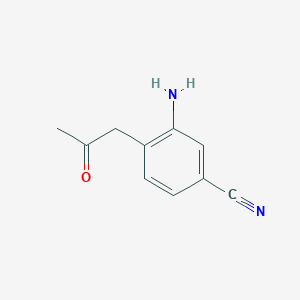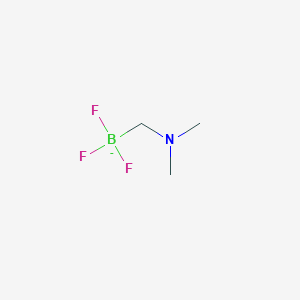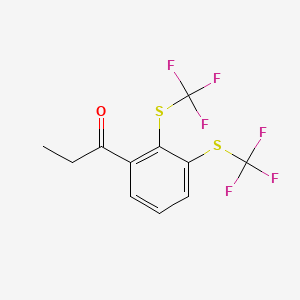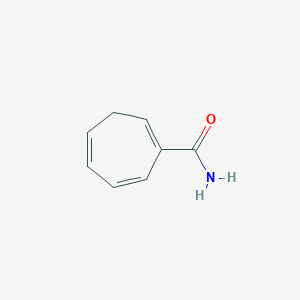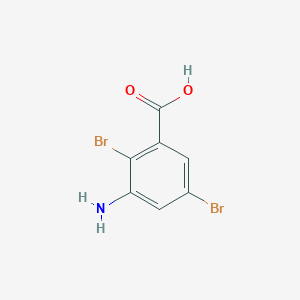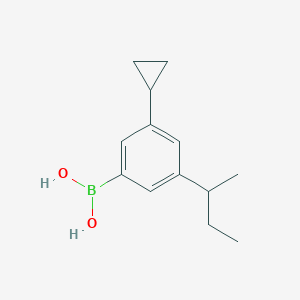
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a sec-butyl group and a cyclopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the hydroboration of a suitable precursor, such as (3-(sec-Butyl)-5-cyclopropylphenyl)alkene, using a borane reagent like BH3·THF. The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired boronic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .
化学反应分析
Types of Reactions
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
(3-(sec-Butyl)-5-cyclopropylphenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the sec-butyl and cyclopropyl substituents, making it less sterically hindered.
4-Formylphenylboronic Acid: Contains a formyl group, which imparts different reactivity and applications.
The unique structure of this compound, with its sec-butyl and cyclopropyl groups, provides distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
属性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC 名称 |
(3-butan-2-yl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-3-9(2)11-6-12(10-4-5-10)8-13(7-11)14(15)16/h6-10,15-16H,3-5H2,1-2H3 |
InChI 键 |
RXJXCSMUVIJZGT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(C)CC)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


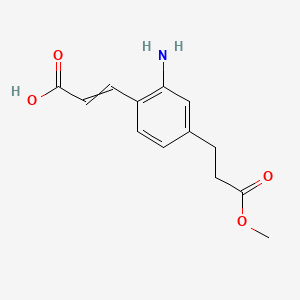

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
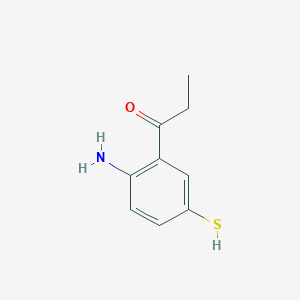
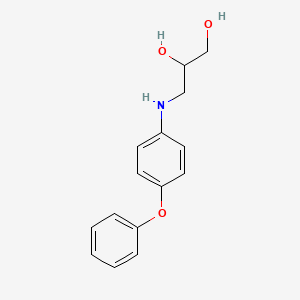
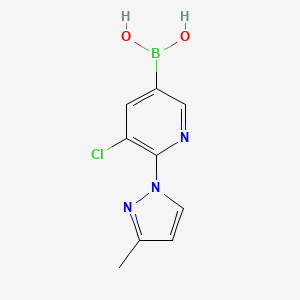
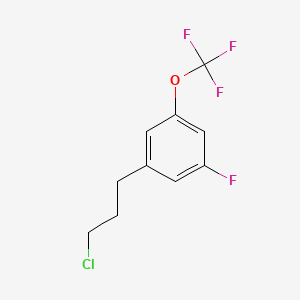
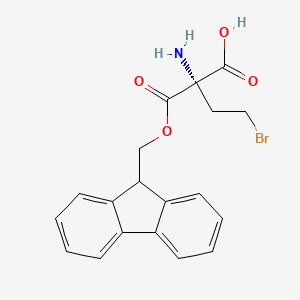
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
